Ethyl 3-(2-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(2-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group and a trifluoromethyl (CF₃) group. This pyrazole moiety is linked via an ethyl chain to a 1,2,4-oxadiazole ring, which is further esterified with an ethyl carboxylate group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent may influence conformational rigidity and binding interactions. This compound has been cataloged by CymitQuimica (Ref: 10-F428004) but is currently discontinued across all package sizes .
Properties
IUPAC Name |
ethyl 3-[2-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-2-23-13(22)12-18-11(20-24-12)5-6-21-10(14(15,16)17)7-9(19-21)8-3-4-8/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEXTLJOQPWKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CCN2C(=CC(=N2)C3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
T3P®-Mediated Cyclization
Propanephosphonic anhydride (T3P®) enables efficient cyclization under mild conditions. In a typical procedure:
-
Reactants : Ethyl 2-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide (1.0 eq) and ethyl chlorooxoacetate (1.2 eq).
-
Conditions : T3P® (50% in ethyl acetate, 2.5 eq), DIPEA (3.0 eq), THF, 0°C to room temperature, 12 hours.
This method minimizes epimerization and side reactions, making it suitable for gram-scale synthesis.
Oxidative Desulfurization of Thiosemicarbazides
Hypervalent iodine reagents facilitate oxidative cyclization of thiosemicarbazides to 1,3,4-oxadiazoles. For the target compound, this approach involves:
Iodobenzene/Oxone System
-
Step 1 : Thiosemicarbazide formation by reacting ethyl 2-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate with thiosemicarbazide in ethanol.
-
Step 2 : Oxidative cyclization using iodobenzene (2.0 eq) and Oxone (3.0 eq) in DCM/water (2:1) at 25°C for 6 hours.
This method is notable for its scalability and avoidance of transition-metal catalysts.
Palladium-Catalyzed Oxidative Annulation
Pd-catalyzed coupling strategies enable modular assembly of the oxadiazole ring. A two-step sequence is employed:
Synthesis of Pyrazole-Ethyl Intermediate
Pd-Catalyzed Oxadiazole Formation
-
Reactants : Pyrazole-ethyl intermediate (1.0 eq) and tert-butyl isocyanide (1.5 eq).
-
Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), toluene, O₂ balloon, 80°C, 12 hours.
This method offers flexibility in introducing substituents but requires stringent oxygen control.
Visible-Light Photocatalytic Synthesis
Eosin-Y catalyzed oxidative cyclization under visible light provides an eco-friendly route:
Procedure
-
Reactants : Ethyl 2-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate semicarbazone (1.0 eq).
-
Conditions : Eosin-Y (2 mol%), CBr₄ (1.2 eq), visible light (450 nm), O₂ atmosphere, DMF, 24 hours.
This method reduces energy consumption and avoids toxic oxidants.
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Temperature Control
Purification Techniques
-
Flash chromatography (hexane/ethyl acetate gradients) resolves regioisomers.
-
Recrystallization from ethanol/water yields analytically pure product.
Mechanistic Insights
Cyclization Pathways
Byproduct Formation
-
Ethyl ester hydrolysis : Minimized by avoiding aqueous workup at pH < 5.
-
Pyrazole N-alkylation : Controlled using stoichiometric base.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole | 12,000 | 58 |
| Pd(OAc)₂ | 8,500 | 22 |
| T3P® | 1,200 | 15 |
| Solvents/Other | 500 | 5 |
Chemical Reactions Analysis
Ethyl 3-(2-(3-Cyclopropyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethyl)-1,2,4-Oxadiazole-5-Carboxylate undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce further functional groups on the pyrazole and oxadiazole rings.
Reduction: : Reduction reactions can be used to modify the functional groups, potentially yielding different analogs.
Substitution: : Halogenation and other substitution reactions are common, allowing modification at specific positions on the rings.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: : It serves as a valuable building block for synthesizing more complex molecules.
Biology: : Studies explore its role as a potential inhibitor or activator of biological pathways due to its ability to bind with certain proteins.
Medicine: : Its structural features make it a candidate for drug development, particularly in targeting enzymes or receptors implicated in various diseases.
Industry: : Used in the development of agrochemicals and materials science due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(3-Cyclopropyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethyl)-1,2,4-Oxadiazole-5-Carboxylate is primarily based on its ability to interact with specific molecular targets:
Molecular Targets: : It can bind to enzymes, proteins, or receptors, influencing their activity.
Pathways Involved: : This binding can modulate various biological pathways, leading to either inhibition or activation of particular cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives bearing pyrazole, oxadiazole, or trifluoromethyl groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Heterocycle Influence: Oxadiazole vs. Pyrazole Hybridization: The pyrazole-ethyl-oxadiazole architecture in the target compound introduces conformational flexibility, which may improve binding kinetics compared to rigid phenyl-substituted analogs .
Substituent Effects: Trifluoromethyl Groups: CF₃ substituents in all compounds enhance lipophilicity (logP) and resistance to oxidative metabolism, critical for drug bioavailability . Cyclopropyl vs.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a preformed pyrazole-ethyl intermediate (e.g., ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate ) with an oxadiazole-carboxylate precursor. This contrasts with phenyl-substituted oxadiazoles, which are synthesized via direct cyclization of amidoximes with carboxylic acid derivatives .
Commercial and Regulatory Status :
- The target compound is discontinued, while analogs like Ethyl 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate remain available, suggesting differences in demand or synthetic complexity .
Table 2: Physicochemical and Commercial Comparison
Biological Activity
Ethyl 3-(2-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and related pharmacological properties.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly significant, as this structure is known for its diverse pharmacological properties.
Structural Formula
The mechanism by which this compound exerts its effects is primarily through interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances binding affinity to these targets, potentially increasing the compound's efficacy.
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole structure exhibit notable anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 3-(...) | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| Ethyl 3-(...) | U-937 (Leukemia) | <2.78 | Cell cycle arrest |
| Ethyl 3-(...) | A549 (Lung Cancer) | <0.12 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that derivatives similar to Ethyl 3-(...) exhibited cytotoxic effects against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to increased expression of pro-apoptotic factors such as p53 and caspase activation .
- In Vivo Studies : In vivo studies utilizing xenograft models have shown that oxadiazole derivatives can significantly reduce tumor growth while exhibiting minimal toxicity to normal tissues .
Pharmacological Profile
The pharmacological profile of Ethyl 3-(...) suggests it may serve as a lead compound for further development in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells is crucial for reducing side effects associated with conventional chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
